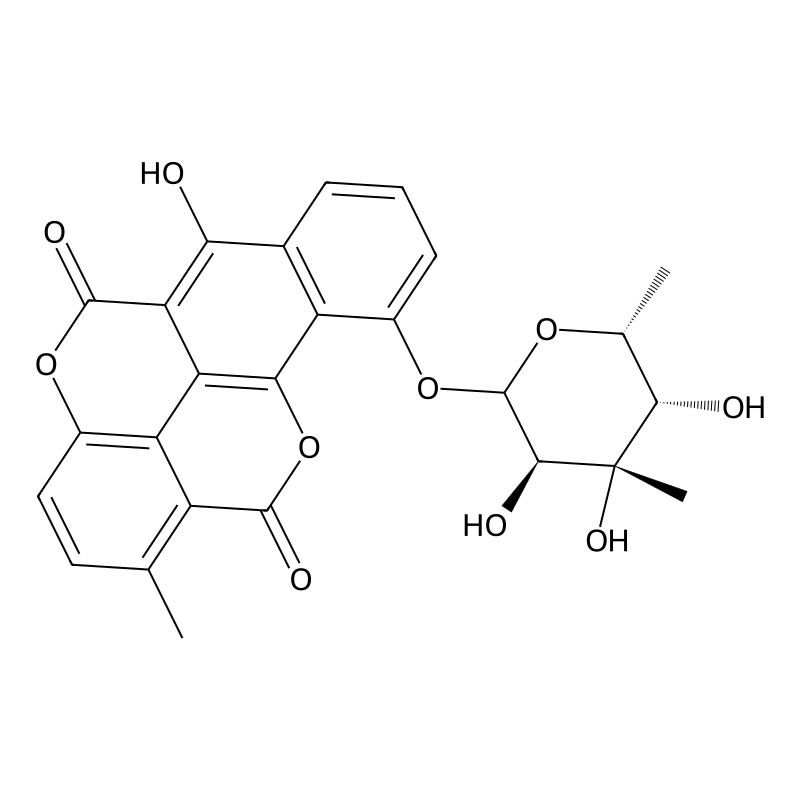

Elsamicin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

from actinomycete strain J907-21; structure given in first source

Elsamicin B is a glycosidic polyketide and a naturally occurring member of the chartreusin family of antitumor antibiotics, characterized by a chartarin aglycone core. Unlike its highly active analog Elsamicin A, Elsamicin B lacks a critical amino sugar moiety, resulting in significantly lower aqueous solubility and reduced baseline cytotoxicity. In industrial and academic procurement, Elsamicin B is rarely selected as a primary topoisomerase II poison; rather, it is highly valued as a structurally matched negative control for DNA-binding assays, an analytical reference standard for polyketide isolation, and a specialized mechanistic probe for specific cellular networks such as the Hippo signaling pathway. Its distinct physicochemical profile makes it an indispensable material for structure-activity relationship (SAR) mapping of chartreusin derivatives [1].

Research Fit

Substituting Elsamicin B with its more common in-class analogs, such as Elsamicin A or Chartreusin, fundamentally invalidates experimental models. The addition of a single amino sugar in Elsamicin A drastically enhances water solubility and converts the molecule into one of the most potent known topoisomerase II inhibitors, driving robust cytotoxicity in standard murine models. Conversely, Elsamicin B's lack of this amino sugar renders it marginally active against typical leukemia and melanoma lines, while shifting its intracellular targeting profile toward distinct transcriptomic pathways. Procuring Elsamicin A as a substitute for B in SAR studies will yield massive false positives for DNA cleavage and obscure the nuanced, pathway-specific modulations unique to the Elsamicin B chemotype [1].

Substitution Risk

In Vivo Cytotoxicity and Minimum Effective Dose

Early characterization of the elsamicin family demonstrated a stark contrast in in vivo efficacy based on glycosylation. While Elsamicin A exhibits potent inhibitory activity against leukemia P388, L1210, and melanoma B16 (with a minimum effective dose 10-30 times lower than chartreusin), Elsamicin B demonstrates only marginal activity in these same models. This dramatic reduction in cytotoxicity confirms the necessity of the amino sugar for potent topoisomerase II poisoning [1].

| Evidence Dimension | In vivo tumor inhibition (P388, L1210, B16) |

| Target Compound Data | Elsamicin B: Marginal inhibitory activity |

| Comparator Or Baseline | Elsamicin A: Strong inhibitory activity (10-30x more potent than chartreusin baseline) |

| Quantified Difference | Order-of-magnitude reduction in cytotoxicity due to amino sugar absence |

| Conditions | Murine tumor models (Leukemia P388, L1210, Melanoma B16) |

Procuring Elsamicin B provides an essential structurally matched, low-toxicity baseline for calibrating topoisomerase II inhibition assays.

Pathway-Specific Transcriptomic Modulation in Ovarian Cancer Cells

Recent collective total synthesis and bioactivity investigations have revealed that the minor structural difference between Elsamicin A and B leads to divergent intracellular targeting. RNA-seq analysis in ES-2 ovarian cancer cells showed that while Elsamicin A primarily disrupts homologous recombination and motor proteins, Elsamicin B specifically enriches the Hippo signaling pathway to exert its inhibitory effects. This indicates that the terminal sugar residue dictates the specific cellular mechanism of action [1].

| Evidence Dimension | Primary transcriptomic pathway enrichment |

| Target Compound Data | Elsamicin B: Enriches Hippo signaling pathway |

| Comparator Or Baseline | Elsamicin A: Disrupts homologous recombination and motor proteins |

| Quantified Difference | Complete shift in primary signaling pathway modulation |

| Conditions | ES-2 human ovarian clear cell carcinoma cells (RNA-seq analysis) |

Researchers investigating the Hippo signaling pathway in ovarian cancer must specify Elsamicin B to avoid the off-target homologous recombination disruption caused by Elsamicin A.

Carbohydrate Unit Composition for Total Synthesis

In the context of polyketide synthesis, Elsamicin B serves as a critical reference for specific glycosylation patterns. Its carbohydrate unit consists solely of C3-epi-virenose (6-deoxy-3-C-methyl-D-galactose), lacking the additional 2-amino-2,6-dideoxy-3-O-methyl-D-galactose found in Elsamicin A. The anomeric activation and coupling of this specific C6-deoxy sugar are fundamental steps in the total synthesis of chartreusin derivatives, making Elsamicin B the definitive analytical standard for verifying the successful installation of the mono-glycoside before further elaboration [1].

| Evidence Dimension | Glycosidic chain composition |

| Target Compound Data | Elsamicin B: Monosaccharide (C3-epi-virenose only) |

| Comparator Or Baseline | Elsamicin A: Disaccharide (C3-epi-virenose + amino sugar) |

| Quantified Difference | Absence of one specific amino sugar moiety |

| Conditions | Structural elucidation and total synthesis verification |

Synthetic chemists require Elsamicin B as an exact analytical reference standard when developing novel glycosylation methodologies for chartarin-based polyketides.

Negative Control in Topoisomerase II Assays

Because it shares the identical chartarin aglycone core with Elsamicin A but lacks the amino sugar required for potent DNA cleavage, Elsamicin B is the ideal structurally matched negative control. It allows researchers to isolate the specific contribution of the amino sugar to topoisomerase II poisoning [1].

Hippo Pathway Modulation Studies

Given its specific transcriptomic enrichment of the Hippo signaling pathway in ES-2 ovarian cancer cells, Elsamicin B is uniquely suited for specialized in vitro assays targeting this network, avoiding the broader cytotoxic and homologous recombination-disrupting effects of its analogs [2].

Analytical Reference for Polyketide Synthesis

In the total synthesis of chartreusin derivatives, Elsamicin B serves as a critical analytical standard. It is used to verify the successful stereoselective installation of the C3-epi-virenose monosaccharide onto the chartarin core before any further synthetic elaboration into disaccharide analogs[3].

Application Fit Matrix

References

- [1] Konishi M, et al. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity. J Antibiot (Tokyo). 1986 Jun;39(6):784-91.

- [2] Zhu Y, et al. Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chem Sci. 2024;15:1234-1245. DOI: 10.1039/D4SC05629A

- [3] Röder L, et al. Synthesis of C3-epi-virenose and anomerically activated derivatives. Tetrahedron Lett. 2024 Apr;140:155041.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types